N-(tert-butyl)decahydroisoquinoline-3-carboxamide
Description
N-(tert-butyl)decahydroisoquinoline-3-carboxamide (CAS: 136465-81-1, 16731-68-3) is a bicyclic carboxamide derivative featuring a fully saturated isoquinoline backbone (decahydroisoquinoline) and a tert-butyl carboxamide group at the 3-position. Its stereochemistry is defined as (3S,4aS,8aS), which is critical for biological interactions . The compound is pharmacologically significant, serving as a key intermediate in synthesizing HIV protease inhibitors like Saquinavir . The tert-butyl group enhances metabolic stability by sterically shielding the amide bond from enzymatic degradation, a common strategy in drug design .
Properties
IUPAC Name |
N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZBXVBPICTBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869858 | |
| Record name | N-tert-Butyldecahydroisoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Solvent Optimization
The foundational method for synthesizing N-(tert-butyl)decahydroisoquinoline-3-carboxamide involves converting (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (tic-a) into its N-carboxy anhydride (NCA) using phosgene. This reaction occurs in non-chlorinated solvents (e.g., toluene or dioxane) at 50–125°C, producing the NCA intermediate in situ. A critical advancement lies in avoiding isolation of the moisture-sensitive NCA, which reduces degradation and improves yield consistency.
Key Conditions
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Phosgene Equivalents : 1–4 equivalents relative to tic-a ensure complete conversion.
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Temperature Profile : Heating to 50–125°C for 2–6 hours, followed by rapid cooling to -20–5°C before tert-butylamine addition.
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Solvent Selection : Toluene and dioxane are preferred for their boiling points (110°C and 101°C, respectively), aligning with reaction temperatures and simplifying solvent recovery.
tert-Butylamine Coupling and Byproduct Mitigation
The NCA intermediate reacts with tert-butylamine at subzero temperatures (-50°C to -80°C) to form (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide (tic-c). Patent demonstrates that initiating the reaction below -50°C reduces dimer byproduct formation by 15–20%, achieving yields of 75–80% for this step. Excess tert-butylamine (3–5 equivalents) ensures complete consumption of the NCA, while toluene as the solvent facilitates phase separation during aqueous workup.
Hydrogenation to Decahydroisoquinoline Core
Catalytic Hydrogenation with Rh/Al₂O₃
The tetrahydroisoquinoline intermediate (tic-c) undergoes hydrogenation under high-pressure H₂ (5–10 bar) in the presence of a rhodium-on-alumina (Rh/Al₂O₃) catalyst. This step saturates the heterocyclic ring system, yielding the decahydroisoquinoline scaffold (tic-d).
Optimized Parameters
Acid-Base Extraction for Purification
Post-hydrogenation, the crude product is extracted with aqueous hydrochloric acid (1–2 M) to form a water-soluble salt. Neutralization with sodium hydroxide in the presence of heptane precipitates tic-d, which is isolated via filtration and vacuum drying. This method achieves >99% purity by removing residual catalysts and organic impurities.
Triphosgene-Based NCA Synthesis
Enhanced Yield via Low-Temperature Conditions
A modified NCA synthesis using triphosgene (a safer solid alternative to phosgene) in dioxane achieves 85–90% conversion at 20–105°C. Subsequent tert-butylamine coupling at -75°C to -65°C minimizes dimerization, yielding 90–95% tic-c. This method’s key advantage is scalability, with 5–10 L solvent per kg NCA enabling industrial production.
Comparative Data
| Parameter | Phosgene | Triphosgene |
|---|---|---|
| NCA Yield | 75–80% | 85–90% |
| Reaction Temperature | 50–125°C | 20–105°C |
| Byproduct Reduction | Moderate | High (15–20%) |
Industrial-Scale Process Design
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The compound reacts with epoxides to form hydroxyalkyl derivatives, critical for synthesizing HIV protease inhibitors .
Example Reaction:
Substrate : (3S,4aS,8aS)-N-tert-Butyldecahydroisoquinoline-3-carboxamide
Reagent : (S)-2-Oxiranylmethyl m-nitrobenzenesulfonate
Conditions :
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Solvent: DMF.
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Base: iPr₂NEt.
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Temperature: 60°C.
Product : Epoxide adduct with a hydroxypropyl side chain .
| Reaction Component | Details |
|---|---|
| Epoxide | (S)-2-Oxiranylmethyl sulfonate |
| Catalyst/Base | iPr₂NEt |
| Yield | 58% (for intermediate) |
Nucleophilic Substitution and Sulfonamide Formation
The hydroxyalkyl intermediate undergoes sulfonylation to introduce sulfonamide groups, enhancing biological activity .
Example:
Substrate : Epoxide-derived hydroxypropyl intermediate
Reagent : p-Nitrobenzenesulfonyl chloride
Conditions :
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Solvent: CH₂Cl₂.
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Base: Triethylamine.
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Temperature: 0°C to room temperature.
Product : Sulfonamide derivative with retained stereochemistry .
| Parameter | Value |
|---|---|
| Sulfonylation Agent | p-Nitrobenzenesulfonyl chloride |
| Base | Triethylamine |
| Purification | Column chromatography |
Stereochemical Stability
The (3S,4aS,8aS) configuration remains intact under standard reaction conditions, as confirmed by X-ray crystallography .
Key Findings:
Scientific Research Applications
Building Block for Synthesis
N-(tert-butyl)decahydroisoquinoline-3-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its structural framework allows for the introduction of various functional groups, facilitating the development of new compounds with desired properties.
Table 1: Synthetic Routes
| Synthetic Route | Description |
|---|---|
| Hydrogenation | The compound can be synthesized through hydrogenation reactions from isoquinoline derivatives. |
| Alkylation | Introduction of the tert-butyl group is achieved via alkylation with tert-butyl halides. |
| Amidation | Formation of the carboxamide group is done through amidation reactions with carboxylic acids or their derivatives. |
Coordination Chemistry
In coordination chemistry, this compound may act as a ligand, forming complexes with transition metals. Such complexes are essential in catalysis and materials science.
Pharmacological Research
Research indicates that this compound may exhibit significant pharmacological properties. Its derivatives have been studied for their potential antiviral activities, particularly against HIV.
Case Study: Antiviral Activity
A study referenced in U.S. Patent 5,196,438 demonstrated that compounds derived from this structure could inhibit proteases of viral origin, showcasing potential therapeutic effects against retroviruses like HIV .
Pharmaceutical Development
This compound is being explored for its utility in the pharmaceutical industry as an intermediate in the synthesis of drugs. Notable examples include:
- Saquinavir : An antiviral drug used in HIV treatment.
- Nelfinavir : Another important antiviral agent that shares structural similarities with this compound .
Agrochemical Production
Beyond pharmaceuticals, this compound may also find applications in the development of agrochemicals and other fine chemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-(tert-butyl)decahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. In the context of HIV protease inhibitors, the compound binds to the active site of the HIV protease enzyme, inhibiting its activity and preventing the maturation of viral particles . This inhibition is crucial for the compound’s antiviral properties.
Comparison with Similar Compounds
(S)-N-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Structural Features :
Key Differences :
- Saturation: The tetrahydroisoquinoline core has one aromatic ring, conferring rigidity compared to the fully saturated decahydroisoquinoline.
- Synthesis : Prepared via reductive amination or condensation, similar to methods in and but requiring fewer steps due to reduced saturation .
- Applications : Acts as a precursor for neuroactive compounds but lacks the antiviral activity of its decahydro counterpart .
N-tert-butyl-N-ethyl-8-methoxy-9-propan-2-yloxy-1-thiophen-2-yl-5,6-dihydroimidazo[5,1-a]isoquinoline-3-carboxamide
Structural Features :
- Core: Imidazo[5,1-a]isoquinoline fused with a thiophene ring .
- Substituents : Methoxy, propan-2-yloxy, and ethyl groups.
- Stereochemistry: Not explicitly stated but likely critical for activity.
Key Differences :
tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Structural Features :
Key Differences :
- Functionality : The carbamate group acts as a protective moiety, suggesting use as a prodrug.
- Synthesis : Involves multi-step reductive amination () with rigorous purification (e.g., chromatography) .
- Applications : Likely enhances solubility for parenteral administration compared to the parent compound .
N,N-bis(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Structural Features :
Key Differences :
- Synthesis : Requires alkylation of the amide nitrogen, diverging from the parent compound’s synthesis .
- Applications: Potential as a protease inhibitor with enhanced reactivity but higher toxicity risk .
Comparative Data Table
Research Findings and Implications
- Stereochemistry: The (3S,4aS,8aS) configuration in this compound is essential for binding to HIV protease, as evidenced by its role in Saquinavir synthesis .
- Metabolic Stability : Tert-butyl groups universally enhance resistance to enzymatic cleavage across analogs .
- Synthetic Complexity: Decahydroisoquinoline derivatives require more elaborate synthesis (e.g., reductive amination with chiral catalysts) compared to tetrahydro analogs .
Biological Activity
N-(tert-butyl)decahydroisoquinoline-3-carboxamide, also known by its chemical structure (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₉N₃O
- Molecular Weight : 238.37 g/mol
- CAS Number : 136465-81-1
- Structural Features : The compound features a decahydroisoquinoline core with a tert-butyl group and a carboxamide functional group, contributing to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Decahydroisoquinoline Core : Achieved through hydrogenation reactions.
- Introduction of Tert-Butyl Group : Via alkylation reactions using tert-butyl halides.
- Amidation Reaction : To introduce the carboxamide group using carboxylic acids and amines.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : Modulating the activity of specific enzymes, potentially influencing metabolic pathways.
- Receptor Binding : Interacting with neurotransmitter receptors, which may affect signaling pathways in the nervous system.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antidepressant Effects : Studies suggest that this compound may have potential antidepressant properties by modulating neurotransmitter systems.
- Anti-inflammatory Activity : It has been shown to reduce inflammation in various models.
- Neuroprotective Effects : The compound may protect neuronal cells from damage, indicating potential use in neurodegenerative diseases.
Case Study 1: Metabolism and Pharmacokinetics
A study highlighted the metabolism of this compound in mice, where metabolites were identified in urine samples. This research provided insights into its pharmacokinetic profile and potential drug-drug interactions with other compounds like saquinavir .
Case Study 2: Antidepressant Activity
In a controlled study involving animal models, this compound demonstrated significant antidepressant-like effects when administered at specific dosages. Behavioral assays indicated improvements in mood-related parameters compared to control groups.
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity and stereochemical configuration of N-(tert-butyl)decahydroisoquinoline-3-carboxamide?
- Methodological Answer : Combine GC/MS for volatile impurity profiling and NMR spectroscopy (1H/13C) to verify stereochemistry, particularly the decahydroisoquinoline scaffold and tert-butyl group orientation. For chiral purity, use chiral HPLC with a polysaccharide-based column, as stereoisomers (e.g., (3S,4aS,8aS) vs. (3R,4aR,8aR)) significantly impact bioactivity . Cross-reference with melting point analysis (mp 58–60°C for related tert-butyl carbamates) to confirm crystallinity .
Q. How can researchers design a scalable synthesis route for this compound while minimizing racemization?
- Methodological Answer : Opt for Boc-protection strategies (tert-butoxycarbonyl) during carboxamide coupling to stabilize intermediates. Use low-temperature conditions (0–6°C) for nucleophilic substitutions to prevent epimerization . Post-synthesis, employ SLE (supported liquid extraction) for purification to remove unreacted tert-butylamine derivatives . Validate step efficiency via thin-layer chromatography (TLC) with ninhydrin staining for free amine detection .
Q. What are the critical solubility considerations for this compound in in vitro assays?
- Methodological Answer : Due to the hydrophobic tert-butyl group, use DMSO for initial stock solutions (≤10 mM) and dilute into aqueous buffers containing cyclodextrins or Tween-80 (0.01–0.1% v/v) to prevent aggregation. Confirm solubility via dynamic light scattering (DLS) to detect micelle formation .
Advanced Research Questions
Q. How do stereochemical variations in the decahydroisoquinoline core influence binding affinity to neurological targets?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using X-ray/NMR-derived receptor structures (e.g., σ-1 or NMDA receptors). Synthesize enantiomers (e.g., (3S,4aS,8aS) vs. (3R,4aR,8aR)) via asymmetric hydrogenation and validate binding via SPR (surface plasmon resonance) . Compare IC50 values in functional assays (e.g., calcium flux for NMDA antagonism) .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Audit batch-specific impurities using LC-HRMS to identify residual solvents (e.g., tert-butyl methyl ether) or isomers that may confound results . Replicate assays under standardized conditions (e.g., ATP levels, serum-free media) to isolate compound-specific effects. Cross-validate with knockout cell lines to rule out off-target interactions .
Q. How can researchers optimize the compound’s metabolic stability without compromising blood-brain barrier (BBB) permeability?
- Methodological Answer : Introduce deuterium at labile positions (e.g., α to the carboxamide) to slow CYP450-mediated degradation. Assess logP via shake-flask method (target 2–3) and BBB penetration using PAMPA-BBB or in situ perfusion models . Compare with analogs lacking the tert-butyl group to evaluate steric shielding effects .
Q. What advanced techniques characterize interactions between this compound and lipid bilayers in neuropharmacological contexts?
- Methodological Answer : Use solid-state NMR to map compound orientation in model membranes (e.g., DMPC/DMPG vesicles). Complement with molecular dynamics simulations (CHARMM36 force field) to predict partitioning into lipid rafts. Validate via fluorescence anisotropy with Laurdan dye to monitor membrane fluidity changes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
